

physical and chemical properties of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-ethyl-3-fluorobenzamide*

Cat. No.: *B177430*

[Get Quote](#)

An In-Depth Technical Guide to N-ethyl-3-fluorobenzamide

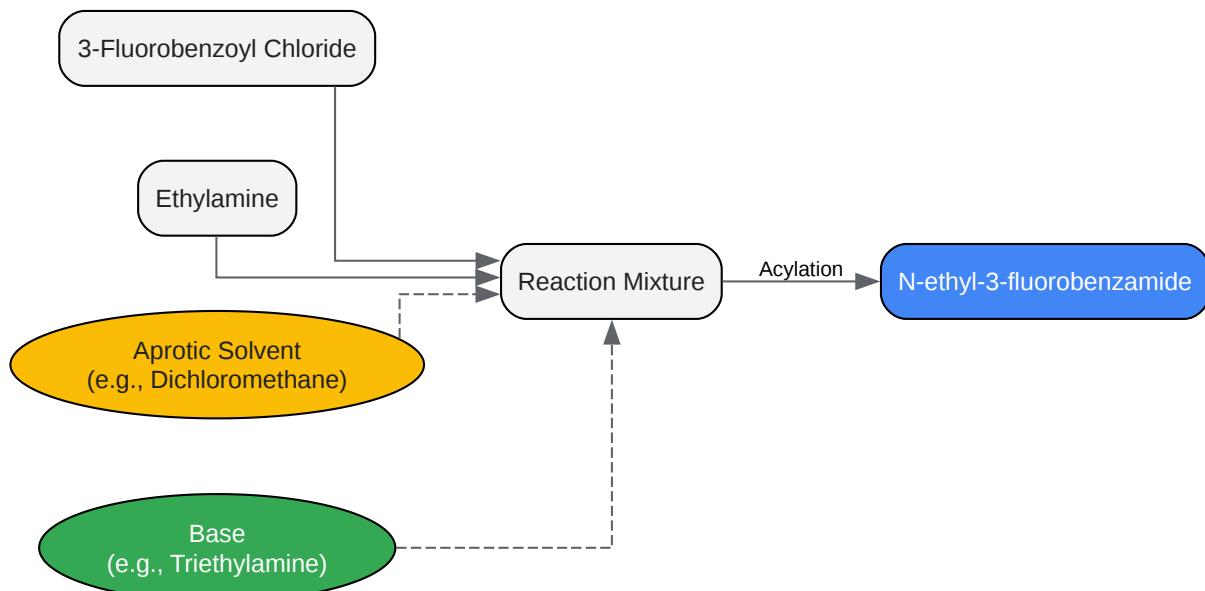
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-ethyl-3-fluorobenzamide**. Due to the limited availability of published experimental data, this report incorporates both predicted and extrapolated information from closely related analogs to offer a thorough understanding of this compound for research and development purposes.

Core Chemical and Physical Properties

N-ethyl-3-fluorobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. The presence of a fluorine atom on the benzene ring and an ethyl group on the amide nitrogen are key structural features that influence its physicochemical characteristics.

Table 1: Physical and Chemical Properties of **N-ethyl-3-fluorobenzamide**


Property	Value	Source
IUPAC Name	N-ethyl-3-fluorobenzamide	NIST
CAS Number	150079-37-1	Key Organics[1]
Molecular Formula	C ₉ H ₁₀ FNO	Key Organics[1]
Molecular Weight	167.18 g/mol	NIST[1]
Predicted Boiling Point	604.99 K	Cheméo[2]
Predicted Water Solubility (log ₁₀ WS)	-2.11 mol/L	Cheméo[2]
Predicted Octanol/Water Partition Coefficient (logP _{oct/wat})	2.150	Cheméo[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-ethyl-3-fluorobenzamide** is not readily available in published literature, a general and widely applicable method for the synthesis of N-substituted benzamides can be employed. This typically involves the acylation of an amine with a benzoyl chloride derivative.

Proposed Synthetic Pathway

The synthesis of **N-ethyl-3-fluorobenzamide** can be achieved through the reaction of 3-fluorobenzoyl chloride with ethylamine. This reaction is a standard amide bond formation protocol.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **N-ethyl-3-fluorobenzamide**.

General Experimental Protocol

This protocol is a generalized procedure based on common methods for benzamide synthesis and should be optimized for specific laboratory conditions.

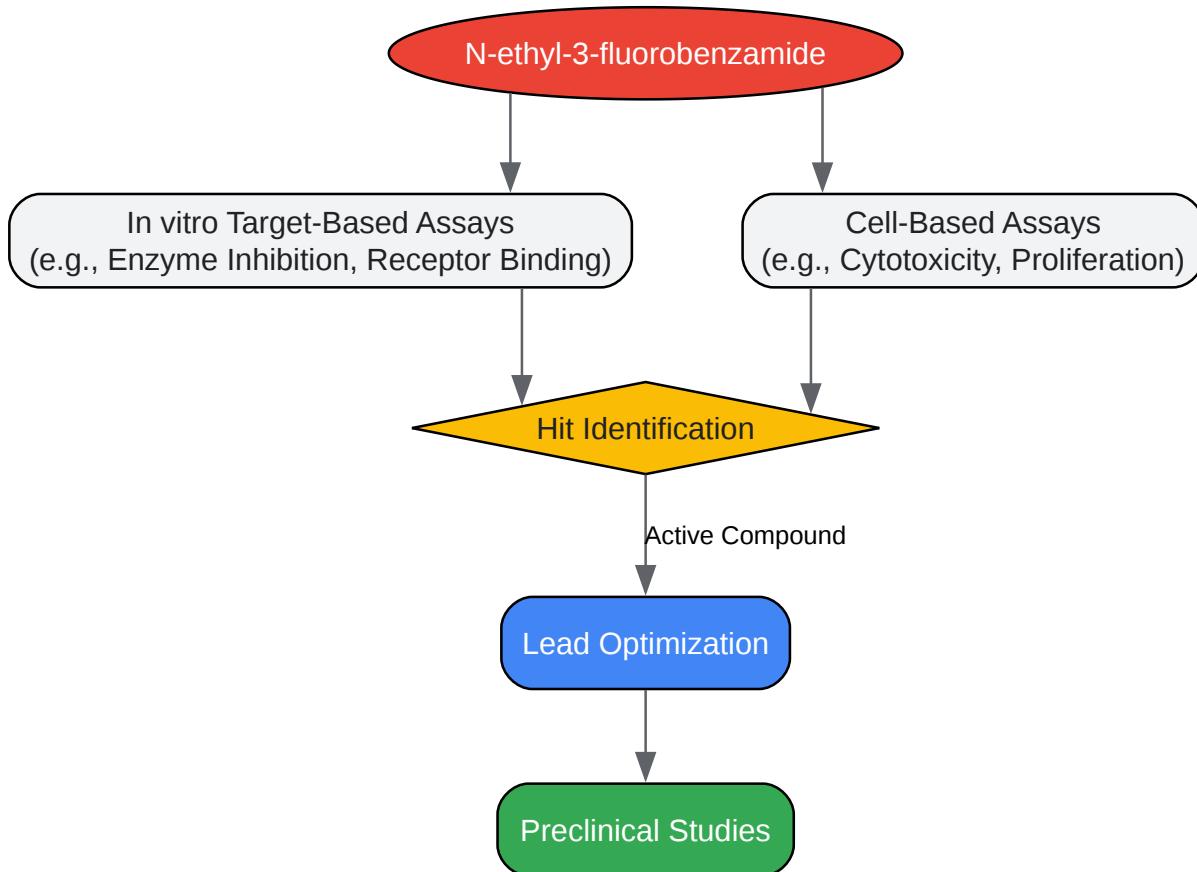
- **Reaction Setup:** To a solution of ethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents). The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- **Addition of Acyl Chloride:** Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with constant stirring.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction is typically quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Chemical Reactivity and Stability

Benzamides are generally stable compounds. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 3-fluorobenzoic acid and ethylamine. The fluorine substituent on the aromatic ring is generally stable but may participate in nucleophilic aromatic substitution reactions under specific and harsh conditions.

Potential Biological and Pharmacological Properties


The biological and pharmacological activities of **N-ethyl-3-fluorobenzamide** have not been extensively reported in the scientific literature. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules.^{[3][4]} Derivatives of benzamide have been investigated for a variety of therapeutic applications, including:

- **Antipsychotics:** Certain substituted benzamides are known to act as dopamine D2 receptor antagonists.^[5]
- **Antiemetics:** Some benzamides exhibit antiemetic properties.
- **Anticancer Agents:** The benzamide structure is found in some histone deacetylase (HDAC) inhibitors which are being explored as anticancer drugs.
- **Antimicrobial Agents:** Various benzamide derivatives have shown potential as antibacterial and antifungal agents.^[4]

The presence of the fluorine atom in **N-ethyl-3-fluorobenzamide** may influence its metabolic stability, membrane permeability, and binding affinity to biological targets, potentially enhancing its pharmacological profile compared to its non-fluorinated analog. Further research is required to elucidate the specific biological activities of this compound.

Illustrative Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like **N-ethyl-3-fluorobenzamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for biological screening.

Conclusion

N-ethyl-3-fluorobenzamide is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on its physical properties and biological activities are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related benzamide derivatives. The proposed synthetic route and screening workflow offer a starting point for researchers

interested in exploring the therapeutic potential of this molecule. Further empirical studies are necessary to fully characterize its properties and biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzamide, 3-fluoro-N-ethyl- [webbook.nist.gov]
- 2. Benzamide, 3-fluoro-N-ethyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [physical and chemical properties of N-ethyl-3-fluorobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177430#physical-and-chemical-properties-of-n-ethyl-3-fluorobenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com